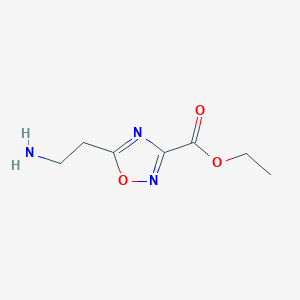

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and ester functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-aminoethyl)hydrazinecarboxylate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as pyridine or triethylamine.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced heterocyclic compounds.

Substitution: Amides or other ester derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate serves as a lead compound in the development of new antimicrobial and anticancer agents. Its oxadiazole ring structure is associated with various biological activities that are beneficial in treating diseases. For instance, modifications of this compound have been explored for their potential to inhibit specific enzymes related to cancer progression and microbial resistance .

Case Studies

Recent studies have demonstrated the compound's efficacy against multidrug-resistant bacterial strains. For example, derivatives of this compound have shown promising results in inhibiting pathogens such as Clostridioides difficile and Enterococcus faecium, highlighting its potential as an effective therapeutic agent .

Agricultural Chemicals

Pesticide Development

This compound is also being investigated for its role in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides aimed at enhancing crop yield while protecting against pests. The unique properties of the oxadiazole moiety make it a candidate for creating environmentally friendly agricultural products .

Impact on Crop Science

Research indicates that compounds similar to this compound can improve plant resilience against pathogens and pests. This has significant implications for sustainable agriculture practices and food security.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms and metabolic pathways. Its ability to interact with various biological targets makes it valuable for understanding disease mechanisms at a molecular level .

Research Findings

Studies have shown that the compound can influence apoptotic pathways in cancer cells by modulating protein expressions such as p53 and caspase-3. This suggests its potential role in cancer therapy by inducing cell death in malignant cells .

Material Science

Novel Material Development

Researchers are exploring the use of this compound in material science to create new polymers and coatings. The compound's chemical properties may allow for the development of materials with enhanced durability and resistance to environmental factors .

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Development of antimicrobial and anticancer agents | Targeting resistant pathogens; cancer treatment |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Enhancing crop yield; sustainable agriculture |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Understanding disease mechanisms; potential therapies |

| Material Science | Creation of novel materials with improved properties | Enhanced durability; environmental resistance |

Mecanismo De Acción

The mechanism of action of Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 5-(2-aminoethyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but different position of the oxadiazole ring.

Ethyl 5-(2-aminoethyl)-1,2,3-triazole-4-carboxylate: Contains a triazole ring instead of an oxadiazole ring.

Ethyl 5-(2-aminoethyl)-1,2,4-thiadiazole-3-carboxylate: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. The presence of both amino and ester groups allows for versatile reactivity and potential for diverse applications in various fields.

Actividad Biológica

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of 1,2,4-Oxadiazole Derivatives

Compounds containing the 1,2,4-oxadiazole moiety are known for their broad spectrum of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antiparasitic

These compounds have shown efficacy in inhibiting various enzymes and receptors involved in disease processes. Notably, they exhibit inhibitory effects on human deacetylases (HDAC), carbonic anhydrases (CA), and kinases such as EGFR and VEGFR-2 .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |

| HeLa (Cervical Cancer) | 15.0 | HDAC inhibition |

| PANC-1 (Pancreatic Cancer) | 12.5 | Cell cycle arrest |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the activation of p53 and inhibition of HDACs .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 64 µg/mL | Antifungal |

These results suggest that the compound can effectively inhibit both bacterial and fungal growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Modifications at the amino and carboxyl groups influence its potency and selectivity toward various biological targets. For instance, substituents on the oxadiazole ring can enhance its interaction with target proteins .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight for two weeks.

Case Study 2: Synergistic Effects with Chemotherapy

In vitro studies indicated that combining this compound with doxorubicin enhanced the overall cytotoxic effect on MCF-7 cells. The combination therapy reduced the IC50 value of doxorubicin by approximately 30%, suggesting potential for use as an adjuvant therapy in breast cancer treatment .

Propiedades

IUPAC Name |

ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-2-12-7(11)6-9-5(3-4-8)13-10-6/h2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCATDAIDKUEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439559 | |

| Record name | Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790207-00-0 | |

| Record name | Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.